molecular formula C21H18N2O3 B5806455 3-(2-methoxybenzyl)-5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazole

3-(2-methoxybenzyl)-5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazole

Cat. No. B5806455
M. Wt: 346.4 g/mol
InChI Key: JXUATQVQSAJSSD-UHFFFAOYSA-N
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Description

3-(2-methoxybenzyl)-5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazole is a heterocyclic compound that has attracted significant attention in scientific research due to its unique chemical structure and potential applications. This compound is commonly referred to as OBNX and has been extensively studied for its biological activities and pharmacological properties.

Mechanism of Action

The mechanism of action of OBNX is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in various biological processes. For example, OBNX has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. OBNX has also been shown to inhibit the activity of β-glucosidase, an enzyme involved in carbohydrate metabolism. These findings suggest that OBNX may have potential as a therapeutic agent for treating diseases associated with abnormal enzyme activity.
Biochemical and Physiological Effects:
Studies have shown that OBNX has a range of biochemical and physiological effects, including cytotoxicity, antimicrobial activity, and fluorescence properties. OBNX has been shown to induce apoptosis in cancer cells by disrupting DNA replication and repair. OBNX has also been shown to have antifungal and antibacterial activities by inhibiting the growth of fungal and bacterial cells. Additionally, OBNX has been used as a fluorescent probe for imaging biological systems due to its unique fluorescence properties.

Advantages and Limitations for Lab Experiments

OBNX has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. OBNX can be synthesized using simple and efficient methods, and it is stable under a range of conditions. Additionally, OBNX has low toxicity, which makes it suitable for use in biological systems. However, OBNX also has some limitations, including its limited solubility in water and its potential for non-specific binding to proteins.

Future Directions

There are several future directions for research on OBNX, including the development of more efficient synthesis methods, the evaluation of its potential as a therapeutic agent for treating diseases, and the exploration of its applications in materials science and biotechnology. Additionally, further studies are needed to fully understand the mechanism of action of OBNX and its biochemical and physiological effects. Overall, OBNX has significant potential for a range of applications and warrants further investigation.

Synthesis Methods

OBNX can be synthesized using different methods, including the reaction of 2-methoxybenzaldehyde with 1-naphthylmethylamine to form an intermediate compound, which is then reacted with cyanogen azide in the presence of a base to yield OBNX. Another method involves the reaction of 2-methoxybenzaldehyde with 1-naphthylmethylamine and sodium azide in the presence of acetic acid to produce OBNX. These methods have been optimized to increase the yield and purity of OBNX.

Scientific Research Applications

OBNX has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and biotechnology. In medicinal chemistry, OBNX has been evaluated for its anticancer, antifungal, and antibacterial activities. In materials science, OBNX has been used to develop fluorescent probes for detecting metal ions and as a building block for creating functional materials. In biotechnology, OBNX has been studied for its potential as a fluorescent probe for imaging biological systems and as a tool for studying protein-ligand interactions.

properties

IUPAC Name

3-[(2-methoxyphenyl)methyl]-5-(naphthalen-1-yloxymethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-24-18-11-5-3-8-16(18)13-20-22-21(26-23-20)14-25-19-12-6-9-15-7-2-4-10-17(15)19/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUATQVQSAJSSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2=NOC(=N2)COC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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